6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one
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Overview
Description
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinolin-4-ol with an appropriate aldehyde, such as 2-methylpropanal, in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diketopiperazine Derivatives: These compounds share structural similarities and have been studied for their antiviral activities.
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, are well-known for their antimalarial properties.
Uniqueness
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
61185-86-2 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-(2-methylpropylideneamino)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-13(2)12-20-15-8-9-17-16(10-15)19(22)11-18(21-17)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,22) |
InChI Key |
SCDUXARUHXUSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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